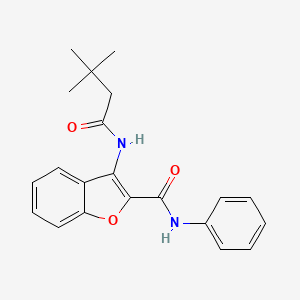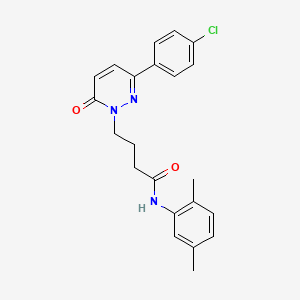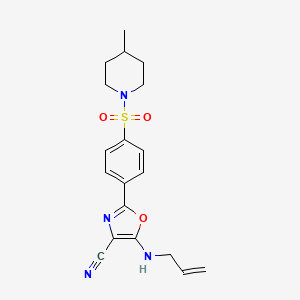![molecular formula C6H10O4 B2824552 2-[(3R)-Oxolan-3-yl]oxyacetic acid CAS No. 2171182-32-2](/img/structure/B2824552.png)
2-[(3R)-Oxolan-3-yl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3R)-Oxolan-3-yl]oxyacetic acid” is a chemical compound with the CAS Number: 2171182-32-2 . It has a molecular weight of 146.14 and is available in powder form . The IUPAC name for this compound is ®-2-((tetrahydrofuran-3-yl)oxy)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10O4 . The InChI code for this compound is 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 .Physical and Chemical Properties Analysis
“this compound” is a powder and it is stored at 4 degrees Celsius .科学的研究の応用
Electrooxidation in Water Treatment
A study investigated the degradation of 2,4-Dichlorophenoxyacetic acid (a related compound to 2-[(3R)-Oxolan-3-yl]oxyacetic acid) in water solutions, combining electrooxidation (EO) and Oxone. This process effectively removed 91% of 2,4-D, demonstrating potential for treating contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
GABA Pathway Inhibition
Another research focused on Amino-oxyacetic acid, a potent inhibitor of γ-aminobutyric acid-α-ketoglutaric acid transaminase in both E. coli and mammalian brain. This inhibition impacts neurotransmitter levels and has implications in neurological research (Wallach, 1961).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) for the degradation of 2,4-Dichlorophenoxyacetic acid and related herbicides in aqueous solutions were explored. The use of Fe3+/H2O2 and UV light showed significant degradation, indicating AOPs' potential in environmental remediation (Pignatello, 1992; Sun & Pignatello, 1993).
Scientometric Review of Herbicide Toxicity
A scientometric review provided insights into the toxicology and mutagenicity of 2,4-D herbicide, highlighting the global trends and research gaps in this field. This analysis is crucial for understanding environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Chiral Hypervalent Iodine(III) Chemistry
Research on the use of chiral hypervalent iodine(III) in organic chemistry revealed that optically active 1,3-dioxolan-2-yl cation intermediates can be manipulated for enantioselective reactions, which is significant for pharmaceutical and synthetic chemistry (Fujita, Wakita, & Sugimura, 2011).
Reactive Oxygen Species Detection
A study developed novel fluorescence probes for detecting highly reactive oxygen species, using 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and similar compounds. This has applications in biological and chemical research (Setsukinai et al., 2003).
Enzyme Interaction
The interaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes was studied, highlighting its potential in metabolic studies and its effects on enzyme activity. This has implications for biochemical research and drug development (John & Charteris, 1978).
Safety and Hazards
特性
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)


![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)
![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)
![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)
